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Compound of Interest

1,3-Dioxane-2-carboxylic acid
Compound Name:
ethyl ester

cat. No.: B1320759

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic organic compound with the chemical formula
CsH120a4. As a derivative of 1,3-dioxane, it possesses a six-membered ring containing two
oxygen atoms, with an ethyl carboxylate group attached at the 2-position. This structure
imparts specific chemical properties that make it an interesting building block in organic
synthesis and a potential scaffold in medicinal chemistry. This technical guide provides a
comprehensive overview of its chemical structure, properties, a proposed synthesis protocol,
and key characterization data. The information presented herein is intended to support
researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

Ethyl 1,3-dioxane-2-carboxylate is characterized by a saturated 1,3-dioxane ring, which adopts
a chair conformation to minimize steric strain. The ethyl carboxylate group at the 2-position is a
key functional group that can participate in various chemical transformations.

Chemical Identifiers
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Identifier Value

CAS Number 90392-05-5

Molecular Formula C7H1204[1]

Molecular Weight 160.17 g/mol [1]

IUPAC Name ethyl 1,3-dioxane-2-carboxylate[1]

InChi INChl=1S/C7H1204/c1-2-9-6(8)7-10-4-3-5-11-
7/h7H,2-5H2,1H3[1]

InChlKey XGUQXVJIIBILCQY-UHFFFAOYSA-N

SMILES CCOC(=0)C10CCCO1[1]

Physicochemical Properties

Property Value Source
Physical Form Solid Sigma-Aldrich
Storage Temperature Refrigerator Sigma-Aldrich

Note: Experimental values for melting point and boiling point are not readily available in the
reviewed literature.

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

While a specific, detailed experimental protocol for the synthesis of ethyl 1,3-dioxane-2-
carboxylate is not extensively documented in the available literature, a plausible and efficient
method is the acid-catalyzed transesterification of diethyl oxalate with 1,3-propanediol. This
reaction is a common and effective way to form cyclic acetals and ketals.

Proposed Experimental Protocol

Reaction Scheme:
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Figure 1: Proposed synthesis of ethyl 1,3-dioxane-2-carboxylate.
Materials:
¢ 1,3-Propanediol
o Diethyl Oxalate[2]
o p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
» Toluene (or another suitable solvent for azeotropic removal of ethanol)
e Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate

o Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus,
condenser, and distillation setup.

Procedure:

e To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-
propanediol (1.0 eq) and diethyl oxalate (1.2 eq) in toluene.
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e Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

e Heat the reaction mixture to reflux. The ethanol formed as a by-product will be removed
azeotropically with toluene and collected in the Dean-Stark trap.

» Monitor the reaction progress by observing the amount of ethanol collected or by thin-layer
chromatography (TLC).

¢ Once the reaction is complete (no more ethanol is collected), allow the mixture to cool to
room temperature.

e \Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the
acid catalyst, followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

» Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield pure ethyl 1,3-dioxane-2-carboxylate.

Spectroscopic Characterization

Detailed, experimentally verified spectra for ethyl 1,3-dioxane-2-carboxylate are not widely
published. However, based on its chemical structure, the expected spectroscopic data can be
predicted.

Predicted *H NMR Data (CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.20 q 2H -O-CH2-CHs
~4.10 t 2H -O-CHa- (axial)
~3.90 dt 2H -O-CHz3- (equatorial)
~4.80 S 1H O-CH-O
~2.00 m 2H -CH2-CH2-CHa2-
~1.30 t 3H -O-CH2-CHs

Note: The chemical shifts and multiplicities are estimations based on known values for similar

1,3-dioxane and ethyl ester structures.

Predicted **C NMR Data (CDCl3)

Chemical Shift (6, ppm)

Assignment

~168 Cc=0
~100 O-CH-O

~68 -O-CHa-

~62 -O-CH2-CHs
~25 -CH2-CH2-CHa-
~14 -CH2-CHs

Note: These are predicted chemical shifts based on the structure.

Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~2960-2850 Medium-Strong C-H stretching (aliphatic)
~1750 Strong C=0 stretching (ester)

C-O stretching (ester and

~1200-1000 Strong
acetal)

Note: The IR absorption bands are predicted based on the functional groups present in the

molecule.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl
1,3-dioxane-2-carboxylate as described in the proposed protocol.
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Figure 2: General experimental workflow.

Applications in Research and Development

Derivatives of 1,3-dioxane are valuable intermediates in organic synthesis. They are often used
as protecting groups for 1,3-diols and carbonyl compounds. The ester functionality of ethyl 1,3-
dioxane-2-carboxylate provides a handle for further chemical modifications, such as reduction,
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hydrolysis, or amidation, opening avenues for the synthesis of more complex molecules. In the
context of drug development, the 1,3-dioxane scaffold can be explored for its potential to
interact with biological targets, and its derivatives could be synthesized and screened for
various pharmacological activities.

Safety Information

Ethyl 1,3-dioxane-2-carboxylate is classified with the GHSO07 pictogram, indicating that it may
cause skin irritation or serious eye irritation. Appropriate personal protective equipment (PPE),
including gloves and safety glasses, should be worn when handling this chemical. All
manipulations should be performed in a well-ventilated fume hood. For detailed safety
information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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